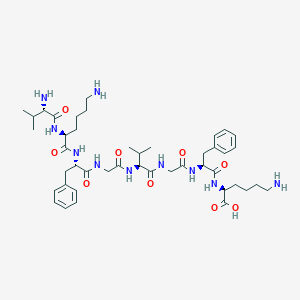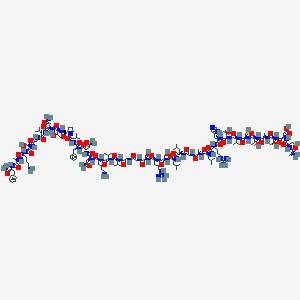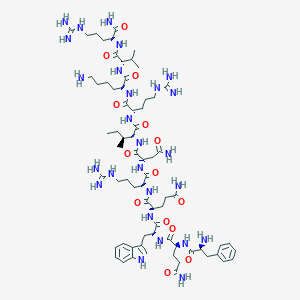
Cyclosomatostatin
Overview
Description
Cyclosomatostatin is a peptide that functions as an inhibitor of growth hormone release. It acts by binding to somatostatin receptors on the surface of pituitary cells, thereby inhibiting the release of growth hormone .
Scientific Research Applications
Cyclosomatostatin has been studied in various contexts:
Cancer Research: It inhibits somatostatin receptor type 1 (SSTR1) signaling and decreases cell proliferation in colorectal cancer (CRC) cells.
Neuroendocrine Disorders: Its somatostatin receptor antagonism makes it relevant for managing neuroendocrine tumors.
Growth Regulation: By modulating growth hormone release, this compound may have therapeutic implications.
Mechanism of Action
Target of Action
Cyclosomatostatin is a non-selective somatostatin (sst) receptor antagonist . It primarily targets the somatostatin receptors , which are G protein-coupled receptors . These receptors are normally expressed in the gastrointestinal (GI) tract, pancreas, hypothalamus, and central nervous system (CNS) . They are also expressed in different types of tumors, with the predominant subtype in cancer cells being the ssrt2 subtype .
Mode of Action
This compound works by blocking the effects of somatostatin on various functions . It inhibits somatostatin receptor type 1 (SSTR1) signaling . It has been reported to act as an sst receptor agonist in human neuroblastoma cell line sh-sy5y .
Biochemical Pathways
This compound affects several biochemical pathways. It blocks the effect of somatostatin on β-adrenergic function and corticotropin-releasing factor (CRF)-induced suppression of gastric emptying . It also modulates the release of acetylcholine (ACh) and the hormones growth hormone, insulin, and glucagon .
Result of Action
This compound has various biological activities. It decreases cell proliferation and the size of the ALDH+ cell population, and it inhibits sphere-formation in colorectal cancer (CRC) cells . It also contributes to long-term potentiation at excitatory synapses of somatostatin-expressing interneurons (SOM-INs) by controlling GABA A inhibition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of endogenous somatostatin can affect the compound’s action . Additionally, the cellular environment, such as the presence of other signaling molecules and the overall state of the cell, can also impact the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Cyclosomatostatin interacts with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). It inhibits the signaling pathways mediated by these receptors, thereby blocking the effects of somatostatin. This compound has been shown to decrease cell proliferation, reduce the size of ALDH+ cell populations, and inhibit sphere formation in colorectal cancer cells . Additionally, this compound can modulate the release of growth hormone, insulin, and glucagon by blocking somatostatin’s inhibitory effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, it inhibits cell proliferation and reduces the size of ALDH+ cell populations . It also affects cell signaling pathways by inhibiting somatostatin receptor type 1 (SSTR1) signaling, which contributes to the quiescence of colon cancer stem cells . Furthermore, this compound has been shown to influence gene expression and cellular metabolism by modulating the activity of somatostatin receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, this compound inhibits the downstream signaling pathways mediated by somatostatin. This includes the inhibition of enzyme activity, such as the suppression of growth hormone, insulin, and glucagon release . Additionally, this compound can modulate gene expression by affecting the signaling pathways regulated by somatostatin receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . In vitro studies have shown that this compound can fully block the effects of somatostatin and partially reverse the inhibitory effects of cortistatin . Long-term effects on cellular function include the inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In aged rats, this compound dose-dependently induces catalepsy, a model of extrapyramidal disorders . This cataleptic response can be reversed by a somatostatin analog, octreotide . Additionally, this compound has been shown to increase plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in tilapia . High doses of this compound may lead to toxic or adverse effects, such as catalepsy in aged rats .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those regulated by somatostatin receptors. It blocks the effects of somatostatin on airway β-adrenergic function, CRF-induced suppression of gastric emptying, and modulation of acetylcholine release . Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting somatostatin receptor signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through a multispecific transporter system. This system is responsible for the rapid elimination of this compound via the biliary pathway . The compound’s transport is driven by a sodium gradient and membrane potential, allowing it to interact with various transporters and binding proteins . This compound’s localization and accumulation within cells are influenced by its interactions with these transporters .
Subcellular Localization
The subcellular localization of this compound is highly specific to the receptor type it interacts with. Somatostatin receptor type 1 (SSTR1) is targeted pre-synaptically to axons, while other receptor types are distributed post-synaptically to neuronal somata and dendrites . This localization is crucial for this compound’s activity and function, as it allows the compound to effectively modulate somatostatin receptor signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes for Cyclosomatostatin are not widely documented in the literature. it is typically obtained through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. In SPPS, the peptide chain is elongated step-by-step on a solid support, with each amino acid residue added sequentially. Protecting groups are used to prevent unwanted side reactions during coupling.
Industrial Production Methods: Industrial-scale production of this compound may involve chemical synthesis or recombinant expression in microbial systems. detailed information on large-scale production methods is limited.
Chemical Reactions Analysis
Types of Reactions: Cyclosomatostatin does not undergo extensive chemical transformations due to its stable cyclic structure. it may participate in peptide bond hydrolysis under certain conditions.
Common Reagents and Conditions:Peptide Bond Hydrolysis: this compound can be cleaved into its constituent amino acids using proteolytic enzymes such as trypsin or chymotrypsin.
Solid-Phase Peptide Synthesis (SPPS): Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and base (e.g., DIEA) are commonly used in SPPS.
Major Products: The primary product of this compound hydrolysis is the individual amino acids that constitute its sequence.
Comparison with Similar Compounds
Cyclosomatostatin shares similarities with other somatostatin analogs, such as octreotide and lanreotide. its unique cyclic structure distinguishes it from linear analogs.
Properties
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHQZYJGWGAKN-ZUWUZHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004468 | |
| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-54-1 | |
| Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)










